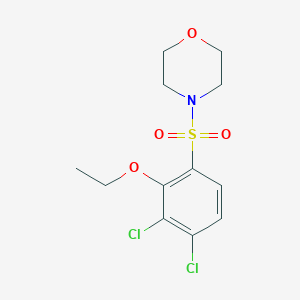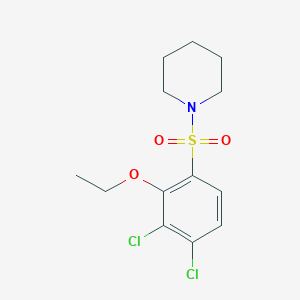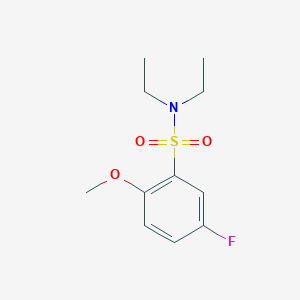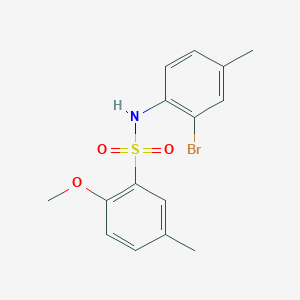![molecular formula C20H23ClN2O2S B288673 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide, also known as TAK-659, is a selective inhibitor of the protein kinase B-cell lymphoma 2 (BTK). BTK is a crucial enzyme involved in the signaling pathway of B-cells, which play a significant role in the immune system. TAK-659 has been studied for its potential use in treating various B-cell malignancies, autoimmune disorders, and other diseases.
作用機序
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide works by selectively inhibiting BTK, which is a crucial enzyme involved in the signaling pathway of B-cells. BTK plays a significant role in the activation of B-cells and the production of antibodies. Inhibiting BTK signaling can lead to the inhibition of B-cell proliferation and survival, as well as the induction of apoptosis.
Biochemical and Physiological Effects:
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide has been shown to have potent inhibitory effects on BTK signaling, leading to the inhibition of B-cell proliferation and survival. In preclinical studies, N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide has also been shown to induce apoptosis in B-cells. Additionally, N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide has been shown to have immunomodulatory effects, including the inhibition of cytokine production and the reduction of T-cell activation.
実験室実験の利点と制限
One advantage of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide is its selective inhibition of BTK, which can lead to fewer off-target effects compared to other BTK inhibitors. Additionally, N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide has shown promising results in preclinical studies, making it a potential candidate for further development. However, one limitation of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide is its limited availability, which can make it challenging to conduct large-scale experiments.
将来の方向性
There are several potential future directions for N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide research. One area of interest is the development of combination therapies, which can enhance the efficacy of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide in treating B-cell malignancies. Additionally, further studies are needed to evaluate the safety and efficacy of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide in treating autoimmune disorders and other diseases. Finally, the development of new BTK inhibitors with improved pharmacokinetic properties and selectivity could lead to the development of more effective therapies for B-cell malignancies and other diseases.
合成法
The synthesis of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide involves several steps, including the reaction of 7-chloro-2-methyl-1H-indole with ethylene oxide, followed by the reaction with 2,4,6-trimethylbenzenesulfonyl chloride. The resulting intermediate is then treated with ammonia to obtain the final product.
科学的研究の応用
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide has been extensively studied for its potential use in treating B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide has shown promising results in inhibiting BTK signaling and inducing apoptosis in B-cells. Clinical trials are ongoing to evaluate the safety and efficacy of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide in treating these diseases.
特性
製品名 |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide |
|---|---|
分子式 |
C20H23ClN2O2S |
分子量 |
390.9 g/mol |
IUPAC名 |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H23ClN2O2S/c1-12-10-13(2)20(14(3)11-12)26(24,25)22-9-8-16-15(4)23-19-17(16)6-5-7-18(19)21/h5-7,10-11,22-23H,8-9H2,1-4H3 |
InChIキー |
BFVBEBAGNIGSNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)






![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)

![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)

